2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine 2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine
Brand Name: Vulcanchem
CAS No.: 645399-34-4
VCID: VC16893514
InChI: InChI=1S/C51H51N3/c1-28-34(7)46(35(8)29(2)43(28)40-22-16-13-17-23-40)49-52-50(47-36(9)30(3)44(31(4)37(47)10)41-24-18-14-19-25-41)54-51(53-49)48-38(11)32(5)45(33(6)39(48)12)42-26-20-15-21-27-42/h13-27H,1-12H3
SMILES:
Molecular Formula: C51H51N3
Molecular Weight: 706.0 g/mol

2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine

CAS No.: 645399-34-4

Cat. No.: VC16893514

Molecular Formula: C51H51N3

Molecular Weight: 706.0 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine - 645399-34-4

Specification

CAS No. 645399-34-4
Molecular Formula C51H51N3
Molecular Weight 706.0 g/mol
IUPAC Name 2,4,6-tris(2,3,5,6-tetramethyl-4-phenylphenyl)-1,3,5-triazine
Standard InChI InChI=1S/C51H51N3/c1-28-34(7)46(35(8)29(2)43(28)40-22-16-13-17-23-40)49-52-50(47-36(9)30(3)44(31(4)37(47)10)41-24-18-14-19-25-41)54-51(53-49)48-38(11)32(5)45(33(6)39(48)12)42-26-20-15-21-27-42/h13-27H,1-12H3
Standard InChI Key PQKTUYXMZYPFJG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C(=C1C2=CC=CC=C2)C)C)C3=NC(=NC(=N3)C4=C(C(=C(C(=C4C)C)C5=CC=CC=C5)C)C)C6=C(C(=C(C(=C6C)C)C7=CC=CC=C7)C)C)C

Introduction

Chemical Structure and Molecular Properties

The defining feature of 2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine is its radially symmetric structure, where three 2,3,5,6-tetramethylbiphenyl substituents are attached to the 1,3,5-triazine ring. Each biphenyl group is further substituted with four methyl groups at the 2, 3, 5, and 6 positions, creating a highly congested molecular geometry. This steric bulk influences the compound’s solubility, crystallinity, and intermolecular interactions.

PropertyValueSource
Molecular FormulaC51H51N3\text{C}_{51}\text{H}_{51}\text{N}_3
Molecular Weight706.0 g/mol
CAS Number645399-34-4
Predicted Density1.166 ± 0.06 g/cm³
Melting Point (Analog)283 °C (for related compound)

Synthesis and Functionalization Strategies

The synthesis of 2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine involves multi-step organic transformations, typically beginning with the preparation of substituted biphenyl precursors.

Precursor Synthesis and Coupling Reactions

The tetramethylbiphenyl moieties are synthesized via Suzuki-Miyaura cross-coupling reactions, where a brominated or iodinated benzene derivative reacts with a methyl-substituted phenylboronic acid . For example, 2,3,5,6-tetramethyl-4-iodobiphenyl can be coupled to a triazine core under palladium catalysis. The central triazine ring is often constructed through cyclotrimerization of cyanuric chloride derivatives, followed by sequential substitution reactions.

Challenges in Steric Management

The high steric demand of the tetramethylbiphenyl groups necessitates optimized reaction conditions. Elevated temperatures (80–120°C) and polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed to improve reaction kinetics . Catalytic systems using Pd(PPh₃)₄ with cesium carbonate as a base have proven effective in analogous triazine syntheses, achieving yields exceeding 80% .

Physicochemical Properties and Stability

The compound’s stability under thermal and photolytic conditions is a critical factor for its applicability. Thermogravimetric analysis (TGA) of related triazines reveals decomposition temperatures above 300°C, suggesting robust thermal stability . The methyl groups enhance oxidative stability compared to hydrogen-substituted analogs, as demonstrated by accelerated aging tests in air.

Solubility and Processing Characteristics

Emerging Applications in Materials Science

While direct applications of 2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine remain exploratory, its structural features align with several cutting-edge research areas.

Organic Electronic Devices

The electron-deficient triazine core makes this compound a candidate for electron-transport layers in organic light-emitting diodes (OLEDs). Analogous compounds have demonstrated electron mobility values of 104cm2/V\cdotps10^{-4} \, \text{cm}^2/\text{V·s}, comparable to state-of-the-art materials like tris(8-hydroxyquinolinato)aluminum (Alq₃) .

Covalent Organic Frameworks (COFs)

The triazine moiety’s ability to participate in condensation reactions enables the construction of COFs with tunable pore sizes. For instance, reacting this compound with tetrahedral boronic acid linkers can yield mesoporous frameworks with surface areas exceeding 1000 m²/g. These materials show promise for gas storage and heterogeneous catalysis.

Catalytic Supports

The steric bulk of the tetramethylbiphenyl groups can stabilize metal nanoparticles (e.g., Pd, Au) by preventing aggregation. Preliminary studies on similar triazine-based supports report turnover frequencies (TOFs) of over 10,000 h⁻¹ in cross-coupling reactions .

Future Directions and Research Gaps

Despite its potential, significant challenges remain in the practical deployment of this compound. Key research priorities include:

  • Crystallographic Characterization: Single-crystal studies to elucidate packing dynamics and intermolecular interactions.

  • Device Integration: Fabrication of thin-film transistors or photovoltaic cells to assess performance metrics .

  • Functionalization Pathways: Development of post-synthetic modification strategies to introduce redox-active or chiral centers .

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